molecular formula C17H28N4O2 B1412453 tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate CAS No. 1355175-07-3

tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B1412453
CAS No.: 1355175-07-3
M. Wt: 320.4 g/mol
InChI Key: XGKVIKDZOHCZKC-UHFFFAOYSA-N
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Description

This compound, also known as tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate, has a molecular formula of C17H28N4O2 and a molecular weight of 320.4 g/mol. It is a complex organic compound that contains several functional groups, including a carbamate group, a pyridine ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The carbamate group provides polarity and potential for hydrogen bonding, while the pyridine and piperazine rings contribute to the compound’s aromaticity and potential for further reactions .

Scientific Research Applications

Inhibition of Gene Markers of Fibrosis

Synthesis and Properties of Copper(II) Soft Materials

Research has delved into the synthesis, redox, and amphiphilic properties of responsive salycilaldimine-copper(II) soft materials. These complexes exhibit hydrophilic copper-containing head groups, hydrophobic alkyl and alkoxo tails, and present potential as precursors for redox-responsive Langmuir-Blodgett films. A balance between redox response and amphiphilicity was attempted by increasing core flexibility and incorporating alkoxy chains. This study provides insights into the potential applications of these copper(II) complexes in various fields (Hindo et al., 2008).

Liquid Chromatography in Pharmaceutical Analysis

A sensitive and specific assay has been developed utilizing high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection for the determination of a novel dopamine D4 receptor antagonist. The assay demonstrates excellent precision, accuracy, sensitivity, and specificity, providing a reliable method for determining the pharmacokinetics of this compound in human subjects (Chavez-Eng et al., 1997).

Nickel(II)-Phenoxyl Radical Complexes

Studies on nickel(II) complexes of N3O-donor tripodal ligands have been conducted to understand their structure-radical stability relationship. These complexes are converted to phenoxyl radicals upon oxidation and exhibit a quasi-reversible redox wave. The radical stability is influenced by the donor ability of the N ligands, offering insights into the stability and reactivity of these nickel(II)-phenoxyl radical complexes (Shimazaki et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its biological activity, if any, would likely depend on its interactions with specific biological targets, which could be influenced by its complex structure and functional groups .

Safety and Hazards

Specific safety and hazard information for this compound is not available from the search results. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it to prevent exposure and potential harm .

Future Directions

The future directions for research and development involving this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various fields of study, including medicinal chemistry, materials science, and others .

Properties

IUPAC Name

tert-butyl N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13-14(12-18-16(22)23-17(2,3)4)6-7-15(19-13)21-10-8-20(5)9-11-21/h6-7H,8-12H2,1-5H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKVIKDZOHCZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
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tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
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tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
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tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
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tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
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tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

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